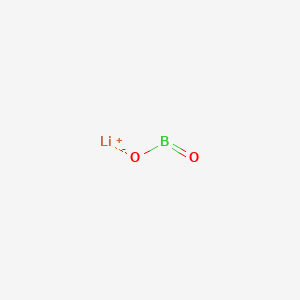
3-Bromocatechol
概要
説明
3-Bromocatechol is a chemical compound with the molecular formula C6H5BrO2 . It is used as a drug and agrochemical intermediate .
Synthesis Analysis
The synthesis process of 3-Bromocatechol involves using catechol as a raw material, and the 3-Bromocatechol is prepared by a one-step substitution reaction . This process is simple and cost-effective, making it suitable for industrial mass production .Molecular Structure Analysis
The molecular formula of 3-Bromocatechol is C6H5BrO2 . It has an average mass of 189.007 Da and a monoisotopic mass of 187.947281 Da .Chemical Reactions Analysis
3-Bromocatechol can undergo various chemical reactions. For instance, it can be inactivated by certain enzymes while 2,6-dihalophenols cannot, indicating a requirement for two hydroxyl groups for ring cleavage and for enzyme inactivation .Physical And Chemical Properties Analysis
3-Bromocatechol has a density of 1.8±0.1 g/cm3, a boiling point of 242.6±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 49.9±3.0 kJ/mol and a flash point of 100.5±21.8 °C .科学的研究の応用
Pharmaceutical Research
3-Bromocatechol can be used as an intermediate in the synthesis of various pharmaceutical compounds . Its unique chemical structure can contribute to the development of new drugs.
Agrochemicals Production
Similar to its role in pharmaceuticals, 3-Bromocatechol can also serve as an intermediate in the production of agrochemicals . These could include pesticides, herbicides, or fertilizers.
Chemical Synthesis
Given its specific structure and properties, 3-Bromocatechol can be used in various chemical reactions as a reagent or a catalyst .
Material Science
In material science, 3-Bromocatechol could potentially be used in the development of new materials, given its specific chemical properties .
Biochemical Research
3-Bromocatechol could be used in biochemical research, particularly in studies related to phenolic compounds and their interactions with biological systems .
Environmental Science
In environmental science, 3-Bromocatechol could be used in studies related to the environmental fate and transport of brominated organic compounds .
Safety and Hazards
作用機序
Target of Action
3-Bromobenzene-1,2-diol, also known as 3-Bromocatechol, is a derivative of catechol . It targets the protein biphenyl-2,3-diol 1,2-dioxygenase , which plays a crucial role in the degradation of aromatic compounds in certain bacteria .
Mode of Action
The compound undergoes electrophilic aromatic substitution . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the next step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Pharmacokinetics
It is soluble in organic solvents , which may influence its absorption and distribution in the body
Result of Action
It is known to be used as a drug and agrochemicals intermediate , suggesting it may play a role in the synthesis of certain pharmaceuticals and agrochemicals.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromobenzene-1,2-diol. For instance, it should be stored in an inert atmosphere at room temperature . It is also important to avoid dust formation and inhalation of its dust or vapors . Protective measures such as wearing suitable protective clothing and eye protection are recommended when handling this compound .
特性
IUPAC Name |
3-bromobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBDMIWPTFDFEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162556 | |
| Record name | 1,2-Benzenediol, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromocatechol | |
CAS RN |
14381-51-2 | |
| Record name | 1,2-Benzenediol, 3-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014381512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenediol, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromobenzene-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-bromocatechol interact with 2,6-dichlorohydroquinone 1,2-dioxygenase (PcpA)?
A1: 3-Bromocatechol acts as a potent inhibitor of PcpA. [] This enzyme, found in Sphingobium chlorophenolicum, typically catalyzes the oxidative cleavage of 2,6-dichlorohydroquinone, a step in the degradation pathway of pentachlorophenol. [] While 2,6-disubstituted phenols like 2,6-dibromophenol act as competitive inhibitors of PcpA, 3-bromocatechol uniquely inactivates the enzyme in an oxygen-dependent manner. [] This suggests that 3-bromocatechol may facilitate the oxidation of the enzyme's Fe(II) center, rendering it inactive. Interestingly, 2,6-dihalophenols do not cause this inactivation, highlighting the importance of the two hydroxyl groups in 3-bromocatechol for both ring cleavage and enzyme inactivation. []
Q2: Can 3-bromocatechol be utilized as a substrate by any enzymes?
A2: Yes, research indicates that 3-bromocatechol can be sulfated by aryl sulfotransferase B (ASTB) from Desulfitobacterium hafniense. [] This enzymatic sulfation is of particular interest as it offers a potentially environmentally friendly route for the chemo- and regioselective sulfation of catechols, which often exhibit antioxidant and anti-inflammatory properties.
Q3: How does the structure of 3-bromocatechol influence its interaction with ASTB?
A3: Studies utilizing modified ASTB variants have shown that the catalytic activity and efficiency of the enzyme towards 3-bromocatechol can be significantly enhanced. [] For instance, the ASTB-OM2 variant, containing specific mutations (Q191Y/Y218W/L225V), exhibited a 13.6-fold improvement in the rate of sulfate transfer (kcat) for 3-bromocatechol compared to the wild-type ASTB. [] These findings highlight the potential for protein engineering to optimize enzymes for improved activity towards specific substrates like 3-bromocatechol.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


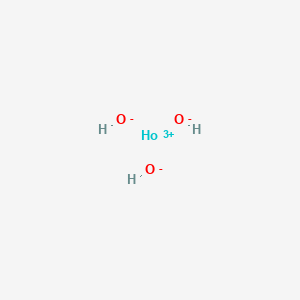
![[4-[(Z)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate](/img/structure/B77480.png)
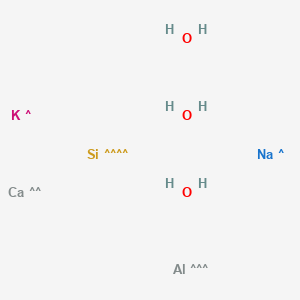
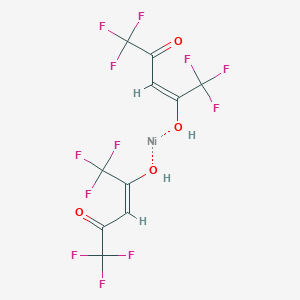


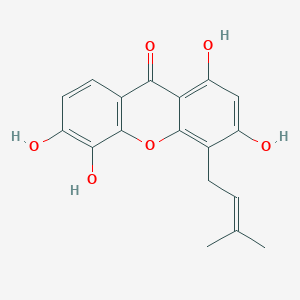
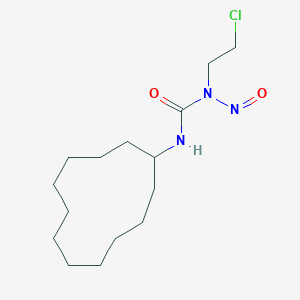
![2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B77495.png)

